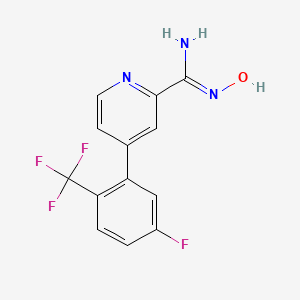

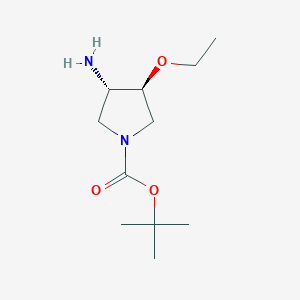

![molecular formula C20H16N4 B1417910 2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine CAS No. 851768-62-2](/img/structure/B1417910.png)

2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine

Overview

Description

“2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine” is a novel spiroheterocyclic molecule . These molecules exhibit thermally reversible photochromism with good photofatigue resistance, and their photogenerated forms possess broad absorption in the visible region .

Synthesis Analysis

The synthesis of “2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine” involves the oxidation of 1,8-diaminonaphthalene using manganese dioxide . Another method involves a condensation reaction of naphthalene-1,8-diamine with various ketones in the presence of a catalytic amount of Phenyl boronic acid in Ethanol solvent .

Molecular Structure Analysis

The molecular structure of “2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine” is complex, with a spiroheterocyclic configuration .

Chemical Reactions Analysis

Upon irradiation with 405 nm light, “2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine” exhibits photochromism, and a color change (light yellow to brown) is observed .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2,3-Dihydro-2-spiro-7’-[8’-imino-7’,8’-dihydronaphthalen-1’-amine]perimidine” include a boiling point of 669.3±55.0 °C, a density of 1.41±0.1 g/cm3, and a pKa of 8.91±0.20 . The compound is a white to yellow to orange powder to crystal .

Scientific Research Applications

Photochromic Properties and Applications

PNI and its derivatives exhibit remarkable photochromic behaviors, where they can reversibly change color upon exposure to light. This property is valuable for developing advanced materials for optical storage, smart windows, and display technologies. For instance, Davis et al. (2005) discovered that PNI shows thermally reversible photochromism with excellent photofatigue resistance, making it suitable for repeated use in optical devices. The photogenerated forms of these compounds absorb broadly in the visible region, indicating potential for creating visually adjustable materials (Davis & Tamaoki, 2005).

Influence of Solvent on Thermal Back Reaction

The photochromic behavior of PNI and its analogs is significantly influenced by the solvent used. Norikane et al. (2009) demonstrated that these compounds have a pronounced solvent effect on their thermal back reaction, with the lifetime of the colored state ranging from microseconds to several days depending on the solvent. This highlights the potential for using these compounds in applications where controlled response to light is necessary, such as in photosensitive switches or sensors (Norikane et al., 2009).

Applications in Polymer Matrices

PNI's photochromic behavior has been explored in various polymer matrices, opening avenues for its application in material science. When doped in polymers like PS and PMMA, PNI exhibits a change in color upon irradiation with specific wavelengths of light, with little effect of the polymer matrix on the absorption maxima. This adaptability suggests its utility in creating smart materials that respond to environmental stimuli, such as UV protection coatings or adaptive camouflage materials (Norikane, Davis & Tamaoki, 2009).

Coordination Chemistry and Ligand Behavior

The coordination behaviors of perimidine ligands incorporating fused N-donor heterocyclics towards metals like rhenium have been studied, showcasing the potential of these compounds in creating complex metal-ligand systems for catalysis or material chemistry applications. Booysen et al. (2016) explored how these ligands coordinate with rhenium in different oxidation states, leading to diverse metal complexes that could be useful in catalysis or as materials with unique electronic properties (Booysen et al., 2016).

Dosimeter Applications

The response of PNI to X-ray irradiation has been evaluated for potential use in dosimeters. Kawamoto et al. (2020) investigated how PNI, dispersed in polymer films, responds to X-ray exposure, highlighting its applicability in developing organic dosimeters. The sensitivity of PNI to X-ray irradiation, especially when co-doped with organic phosphors, suggests its potential in radiation detection and measurement (Kawamoto et al., 2020).

Safety And Hazards

Future Directions

properties

IUPAC Name |

8'-iminospiro[1,3-dihydroperimidine-2,7'-naphthalene]-1'-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4/c21-14-7-1-4-13-10-11-20(19(22)17(13)14)23-15-8-2-5-12-6-3-9-16(24-20)18(12)15/h1-11,22-24H,21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXGACCZEFCWAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=N)C3(C=C2)NC4=CC=CC5=C4C(=CC=C5)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40659793 | |

| Record name | 1-Imino-1H,1'H,3'H-spiro[naphthalene-2,2'-perimidin]-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine | |

CAS RN |

851768-62-2 | |

| Record name | 1-Imino-1H,1'H,3'H-spiro[naphthalene-2,2'-perimidin]-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40659793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-2-spiro-7'-[8'-imino-7',8'-dihydronaphthalen-1'-amine]perimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)

![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)

![4-[(6-Chloro-2-pyrazinyl)carbonyl]morpholine](/img/structure/B1417836.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)

![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)

![Methane;propan-2-yl (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]phosphoryl]amino]propanoate](/img/structure/B1417846.png)

![3-(6,7-Dimethyl-1H-benzo[d]imidazol-2-yl)-propanoic acid](/img/structure/B1417849.png)

![[1-(2-Methoxyethyl)piperidin-4-yl]methanol](/img/structure/B1417850.png)